4-Pyridineethanol,1-oxide(9CI)
Description
4-Pyridineethanol,1-oxide (9CI) is a pyridine derivative characterized by an ethanol (-CH₂CH₂OH) substituent at the 4-position of the pyridine ring and an N-oxide functional group at the 1-position. The N-oxide moiety enhances polarity and influences reactivity, making such compounds useful in pharmaceutical synthesis, agrochemicals, and coordination chemistry.
Properties
CAS No. |
117423-62-8 |
|---|---|
Molecular Formula |
C7H9NO2 |
Synonyms |
4-Pyridineethanol,1-oxide(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs of 4-Pyridineethanol,1-oxide (9CI), highlighting differences in substituents and functional groups:
Electronic and Reactivity Differences
- N-Oxide Influence: The N-oxide group increases electron density on the pyridine ring, enhancing susceptibility to electrophilic substitution and coordination with metal ions. This contrasts with non-oxidized analogs like 2-Pyridineethanol, which lack this reactivity .
- Substituent Effects: Methoxy Groups (e.g., 4-Pyridineethanol,2-methoxy-): Electron-donating methoxy groups stabilize the ring electronically but reduce solubility in polar solvents compared to ethanol substituents . Acetate Esters (e.g., 3-Pyridinemethanol,3-acetate,1-oxide): The ester group introduces hydrolytic instability under basic conditions, unlike the more stable ethanol group . Amine Groups (e.g., 4-Pyridinamine,3-methoxy-,1-oxide): The amine substituent enables hydrogen bonding and participation in acid-base reactions, differing from ethanol’s hydroxyl interactions .
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